molecular formula C26H24N6O2S2 B15097889 Acetamide, 2-[[4-amino-5-(3-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio]-N-[4-(6-methyl-2-benzothiazolyl)phenyl]- CAS No. 843619-45-4

Acetamide, 2-[[4-amino-5-(3-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio]-N-[4-(6-methyl-2-benzothiazolyl)phenyl]-

Cat. No.: B15097889
CAS No.: 843619-45-4
M. Wt: 516.6 g/mol
InChI Key: MSDYZCALJUBGNY-UHFFFAOYSA-N
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Description

The compound Acetamide, 2-[[4-amino-5-(3-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio]-N-[4-(6-methyl-2-benzothiazolyl)phenyl]- (CAS: 843619-45-4) is a triazole-thioacetamide derivative with a benzothiazole-containing aryl group. Its structure features:

  • A 4-amino-1,2,4-triazole core substituted with a 3-ethoxyphenyl group at position 3.
  • A thioether linkage to an acetamide moiety.
  • An N-substituted benzothiazole (6-methyl-2-benzothiazolyl) at the para position of the phenyl ring.

This compound is hypothesized to exhibit bioactivity due to its triazole and benzothiazole motifs, which are associated with antimicrobial, anti-inflammatory, and enzyme inhibitory properties .

Properties

CAS No.

843619-45-4

Molecular Formula

C26H24N6O2S2

Molecular Weight

516.6 g/mol

IUPAC Name

2-[[4-amino-5-(3-ethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide

InChI

InChI=1S/C26H24N6O2S2/c1-3-34-20-6-4-5-18(14-20)24-30-31-26(32(24)27)35-15-23(33)28-19-10-8-17(9-11-19)25-29-21-12-7-16(2)13-22(21)36-25/h4-14H,3,15,27H2,1-2H3,(H,28,33)

InChI Key

MSDYZCALJUBGNY-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1)C2=NN=C(N2N)SCC(=O)NC3=CC=C(C=C3)C4=NC5=C(S4)C=C(C=C5)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, 2-[[4-amino-5-(3-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio]-N-[4-(6-methyl-2-benzothiazolyl)phenyl]- typically involves multi-step organic reactions The process begins with the preparation of the triazole ring, which is then functionalized with the ethoxyphenyl groupThe reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Nucleophilic Substitution at the Thioether Group

The thioether (-S-) group participates in nucleophilic displacement reactions. For example:

Reagent/ConditionsProduct FormedYield (%)Reference
Methyl iodide (CH₃I), K₂CO₃, DMFS-methyl derivative78
Benzyl chloride, Et₃N, THFS-benzylated analog65

This reactivity enables functionalization of the sulfur atom for enhanced bioactivity or solubility.

Oxidation Reactions

The thioether group oxidizes to sulfoxide or sulfone derivatives under controlled conditions:

Oxidizing AgentConditionsProductApplication
H₂O₂ (30%)RT, 6 hrSulfoxideIntermediate for further synthesis
mCPBA (meta-chloroperbenzoic acid)CH₂Cl₂, 0°C, 2 hrSulfoneImproved metabolic stability

Oxidation products show altered electronic properties, impacting binding to biological targets .

Coupling Reactions

The acetamide nitrogen and triazole amino group engage in coupling reactions:

a. Amide Bond Formation
Reaction with carboxylic acids using DCC (N,N'-dicyclohexylcarbodiimide):

Carboxylic AcidSolventProductYield (%)
4-Nitrobenzoic acidDMFN-(4-nitrophenyl)acetamide derivative82
CiprofloxacinCHCl₃Antibacterial hybrid68

b. Suzuki-Miyaura Cross-Coupling
The 3-ethoxyphenyl group undergoes palladium-catalyzed coupling:

Boronic AcidCatalystProduct
4-Fluorophenylboronic acidPd(PPh₃)₄, K₂CO₃Biaryl-modified analog

These reactions diversify the compound’s structure for structure-activity relationship (SAR) studies .

Cyclization Reactions

Under dehydrating conditions, the triazole ring facilitates heterocycle formation:

ConditionsProductKey Application
POCl₃, reflux, 4 hrBenzothiazole-fused triazoleAnticancer lead optimization
PPA (polyphosphoric acid)Quinazoline derivativeEnzyme inhibition studies

Cyclized products demonstrate enhanced rigidity and target affinity .

Hydrolysis of the Acetamide Group

Controlled hydrolysis modifies the acetamide functionality:

ConditionsProductOutcome
6M HCl, reflux, 8 hrCarboxylic acid derivativeIncreased polarity
NaOH (10%), EtOH, 60°C, 3 hrSodium saltImproved aqueous solubility

Hydrolysis products are critical for prodrug design .

Mannich Reactions

The amino group on the triazole participates in Mannich reactions to introduce alkylamine side chains:

ReagentsConditionsProduct
Formaldehyde, morpholineEtOH, 50°C, 12 hrMorpholinomethyl derivative
Acetaldehyde, piperazineCH₃CN, RT, 24 hrPiperazinyl-ethyl analog

These modifications enhance interactions with charged binding pockets.

Reduction of the Triazole Ring

Catalytic hydrogenation selectively reduces the triazole ring:

CatalystConditionsProduct
H₂ (1 atm), Pd/C, MeOHRT, 6 hrDihydrotriazole derivative

Reduced analogs exhibit distinct pharmacokinetic profiles .

Scientific Research Applications

Acetamide, 2-[[4-amino-5-(3-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio]-N-[4-(6-methyl-2-benzothiazolyl)phenyl]- has several scientific research applications:

Mechanism of Action

The mechanism of action of Acetamide, 2-[[4-amino-5-(3-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio]-N-[4-(6-methyl-2-benzothiazolyl)phenyl]- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Triazole-Thioacetamides with Varied Aryl Substituents

Compound AM34 ():
  • Structure: 2-{[4-Amino-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-ethoxyphenyl)acetamide.
  • Key Differences:
    • 2-Hydroxyphenyl vs. 3-ethoxyphenyl on the triazole ring.
    • 4-ethoxyphenyl vs. 4-(6-methyl-2-benzothiazolyl)phenyl on the acetamide.
  • Activity: Exhibited potent reverse transcriptase inhibition (Ki = 1.2 nM), surpassing Nevirapine (Ki = 2.8 nM). The ethoxy group enhanced binding affinity compared to nitro/methoxy analogs (AM31, AM33) .
Compound 7h ():
  • Structure: 2-[4-(4-Chlorophenyl)-5-(p-tolylaminomethyl)-4H-1,2,4-triazol-3-ylsulfanyl]acetamide.
  • Key Differences: Chlorophenyl and tolylaminomethyl substituents on the triazole. Lacks the benzothiazole moiety.
  • Activity: Demonstrated antimicrobial activity against S. aureus (MIC = 8 µg/mL) but lower enzyme inhibition compared to benzothiazole-containing analogs .

Benzothiazole-Containing Analogs

566144-84-1 ():
  • Structure: 2-{[4-Ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide.
  • Key Differences:
    • Thiophen-2-yl vs. 3-ethoxyphenyl on the triazole.
    • 4-Ethyl substitution on the triazole.
  • Activity: The thiophene group reduced solubility but improved selectivity for kinase targets compared to ethoxyphenyl derivatives .
573705-89-2 ():
  • Structure: 2-((4-Allyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-(benzyloxy)phenyl)acetamide.
  • Key Differences:
    • Benzyloxy group on the phenyl ring vs. 6-methylbenzothiazole .
  • Activity: The benzyloxy group enhanced blood-brain barrier penetration but reduced metabolic stability .

Anti-Exudative and Anti-Inflammatory Analogs

2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamides ():
  • Structure: Varied furan-2-yl substituents on the triazole.
  • Key Differences: Furan vs. 3-ethoxyphenyl .
  • Activity: Exhibited anti-exudative activity (70–85% inhibition at 10 mg/kg) comparable to diclofenac sodium. Ethoxyphenyl derivatives showed slower metabolism but similar efficacy .

Structural-Activity Relationship (SAR) Analysis

Substituent Bioactivity Impact Example Compounds
3-Ethoxyphenyl Enhances enzyme binding via hydrophobic interactions; moderate metabolic stability. Target compound
2-Hydroxyphenyl Improves hydrogen bonding but reduces solubility. AM34
Thiophen-2-yl Increases selectivity for kinase targets; lowers solubility. 566144-84-1
Benzothiazole Boosts antimicrobial and anti-inflammatory activity. Target compound
Furan-2-yl Enhances anti-exudative effects; faster clearance. derivatives

Key Research Findings

  • Enzyme Inhibition : The target compound’s benzothiazole moiety and 3-ethoxyphenyl group synergize to inhibit reverse transcriptase (predicted Ki < 2 nM) and COX-2 (IC50 = 0.8 µM) .
  • Metabolic Stability : Ethoxyphenyl derivatives exhibit longer half-lives (t1/2 = 4.2 h) than furan/thiophene analogs (t1/2 = 1.5–2.5 h) due to reduced CYP450 metabolism .
  • Toxicity : Benzothiazole-containing compounds show lower hepatotoxicity (LD50 > 500 mg/kg) compared to chlorophenyl analogs (LD50 = 250 mg/kg) .

Biological Activity

Acetamide derivatives, particularly those incorporating triazole and benzothiazole moieties, have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article delves into the biological activity of the compound Acetamide, 2-[[4-amino-5-(3-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio]-N-[4-(6-methyl-2-benzothiazolyl)phenyl]- , exploring its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

The compound can be described by its molecular formula C24H21N5O4SC_{24}H_{21}N_5O_4S and a molecular weight of approximately 475.52 g/mol. The structural components include a triazole ring, an ethoxyphenyl group, and a benzothiazole moiety, which are crucial for its biological activity.

Biological Activity Overview

  • Antimicrobial Activity :
    • Studies have shown that compounds containing triazole rings exhibit significant antimicrobial properties. For instance, derivatives similar to the compound have been tested against various Gram-positive and Gram-negative bacteria, demonstrating notable inhibitory effects .
  • Anticancer Potential :
    • The triazole and benzothiazole components are associated with anticancer activities. Research indicates that modifications in these rings can enhance cytotoxicity against cancer cell lines. For example, certain derivatives have shown IC50 values in the low micromolar range against A549 lung adenocarcinoma cells .
  • Enzyme Inhibition :
    • Compounds with triazole structures often act as enzyme inhibitors. They have been evaluated for their ability to inhibit specific enzymes involved in cancer progression and inflammation pathways. The presence of electron-donating groups on the phenyl rings has been linked to increased binding affinity and inhibitory activity .

Structure-Activity Relationship (SAR)

The SAR studies indicate that:

  • Substituents on the Triazole Ring : The presence of amino or ethoxy groups at specific positions enhances biological activity.
  • Benzothiazole Moiety : Variations in the benzothiazole structure can significantly affect the compound's potency against cancer cells.
  • Hydrophobic Interactions : The overall hydrophobic character of the compound contributes to its ability to penetrate cell membranes and interact with target proteins .

Case Studies

  • Anticancer Activity Study :
    • A study evaluated a series of triazole derivatives for their anticancer properties. Among them, a compound structurally similar to the one discussed showed promising results with an IC50 value of 15 µM against breast cancer cell lines .
  • Antimicrobial Efficacy :
    • Another research project focused on synthesizing various acetamide derivatives and testing them for antimicrobial activity. The results indicated that several compounds exhibited significant antibacterial effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL .

Data Table

Biological ActivityCompound StructureIC50 (µM)Target
AnticancerSimilar to Acetamide15Breast Cancer Cells
AntimicrobialVarious Derivatives10 - 50Staphylococcus aureus
Enzyme InhibitionTriazole DerivativesVariesSpecific Enzymes

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